Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a bicyclic organic compound featuring a dihydropyridine core with a tert-butyl carbamate group at the 1-position and a 4-bromophenyl substituent at the 4-position. This structure serves as a key intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic ester precursor (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) . The tert-butyl group enhances steric protection and solubility in organic solvents, while the bromophenyl moiety enables further functionalization via halogen-directed coupling .
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTKOPGVQIWTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Phenyl-substituted dihydropyridine.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery.
Biology: In biological research, this compound can be used to study calcium channel modulation and its effects on cellular processes. It serves as a model compound for developing new calcium channel blockers.
Medicine: Medically, derivatives of dihydropyridines are used to treat hypertension and angina. This compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its versatility allows for the creation of various functionalized products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. The dihydropyridine ring binds to the L-type calcium channels, inhibiting calcium influx into cells. This inhibition leads to vasodilation and reduced blood pressure. The bromophenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Dihydropyridine Core
The following table compares tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate with analogs differing in substituents at the 4-position:
*Calculated based on formula C₁₆H₁₉BrNO₂.
Key Observations:
- Halogen vs. Heterocyclic Substituents : Bromophenyl and chlorophenyl analogs exhibit distinct electronic profiles, with bromine’s higher electronegativity influencing cross-coupling reactivity . Thiophene and nitrophenyl derivatives introduce redox-active or polar functional groups, expanding utility in drug design .
- Steric Effects : Bulkier substituents (e.g., trifluoromethylbenzyl in ) reduce reaction rates in coupling but improve target selectivity .
Biological Activity
Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a synthetic compound belonging to the dihydropyridine class, which is known for its significant pharmacological properties, particularly as calcium channel blockers. This article provides a detailed overview of its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : Tert-butyl 4-(4-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Molecular Formula : C16H20BrNO2
- Molecular Weight : 338.24 g/mol
- CAS Number : 273727-44-9
The primary mechanism of action for this compound involves its interaction with L-type calcium channels. The dihydropyridine ring structure allows it to bind to these channels, inhibiting calcium influx into cells. This inhibition results in:
- Vasodilation : Relaxation of vascular smooth muscle, leading to decreased blood pressure.
- Cardiac Effects : Reduction in heart rate and myocardial oxygen demand.
The presence of the bromophenyl group is thought to enhance the binding affinity and specificity compared to other dihydropyridines, making it a promising candidate for further pharmacological development.
Antihypertensive Effects
Research indicates that compounds in the dihydropyridine class are effective in treating hypertension. For instance, studies have shown that derivatives similar to tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine exhibit significant antihypertensive activity through their calcium channel blocking properties.
Case Studies
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Study on Calcium Channel Blockers :
- A study published in Pharmacology Research demonstrated that dihydropyridines effectively lower blood pressure in hypertensive animal models. Tert-butyl derivatives were noted for their enhanced efficacy due to structural modifications that improve receptor binding .
-
Clinical Trials :
- Clinical trials involving related compounds have reported improvements in patient outcomes with respect to hypertension management. The specific effects of tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine are still under investigation but show promise based on preliminary data from similar compounds .
Comparison with Other Dihydropyridines
| Compound | Mechanism | Therapeutic Use | Binding Affinity |
|---|---|---|---|
| Nifedipine | Calcium channel blocker | Hypertension | Moderate |
| Amlodipine | Calcium channel blocker | Hypertension/Angina | High |
| Nicardipine | Calcium channel blocker | Angina | Moderate |
| Tert-butyl 4-(4-bromophenyl) | Calcium channel blocker | Potentially Hypertension | High (predicted) |
Synthetic Routes and Applications
The synthesis of this compound typically follows the Hantzsch dihydropyridine synthesis method. This involves:
- Condensation Reaction : Combining an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
- Reflux Conditions : Often performed in ethanol or other suitable solvents to facilitate the reaction.
This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry and may be modified to enhance pharmacological properties .
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 1-bromo-4-bromobenzene. Key conditions include:
- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05–1.5 mol%) .
- Base : K₂CO₃ or Cs₂CO₃ in 1,4-dioxane/water .
- Temperature : 80–110°C under inert atmosphere .
Typical yields range from 42% to 86%, depending on substituents and purification methods .
Advanced: How can reaction yields for Suzuki-Miyaura couplings involving this compound be optimized?
Yield optimization requires addressing:
- Boronate stoichiometry : A 1.5:1 molar ratio of boronate to aryl halide minimizes side reactions .
- Catalyst selection : Pd(dppf)Cl₂ improves regioselectivity in sterically hindered systems compared to Pd(PPh₃)₄ .
- Microwave irradiation : Reduces reaction time (e.g., 1.5 h at 110°C) while maintaining yields >50% .
Post-reaction purification via silica gel chromatography (hexane/EtOAc gradients) is critical for isolating high-purity products .
Basic: What analytical methods are used to confirm the structure of this compound?
- ¹H NMR : Key signals include:
- tert-butyl group at δ 1.44 ppm (s, 9H) .
- Dihydropyridine protons: δ 3.3–3.9 ppm (m, 2H, N-CH₂), δ 2.0–2.6 ppm (m, 2H, CH₂) .
- LCMS : Molecular ion peaks at m/z 369–371 [M+H⁺] confirm bromine isotopic patterns .
- X-ray crystallography : Used to resolve stereochemistry in complex derivatives .
Advanced: How do steric and electronic effects influence substitution reactions at the dihydropyridine ring?
- Steric hindrance : The tert-butyl group directs electrophiles to the para position of the dihydropyridine ring .
- Electronic effects : The electron-withdrawing bromophenyl group increases reactivity toward nucleophilic substitutions (e.g., aminations) at the α-carbon .
- Hydrogenation : Selective reduction of the dihydropyridine to piperidine derivatives requires PtO₂/H₂ or Pd/C under controlled pressure (50 psi) to avoid over-reduction .
Basic: What are common side reactions observed during its synthesis, and how are they mitigated?
- Deboronation : Occurs with excess base or prolonged heating. Mitigated by using anhydrous dioxane and limiting reaction times .
- Homocoupling : Catalyzed by residual Pd; removed via chelation with silica-bound thiourea .
- Oxidation : Dihydropyridine rings oxidize to pyridines under aerobic conditions. Reactions require strict N₂/Ar atmospheres .
Advanced: How is this compound utilized in synthesizing polyhydroxylated piperidine alkaloids?
- Diastereoselective cyclization : The tert-butyl carbamate acts as a protecting group during stereochemical control in nucleophilic additions (e.g., Garner’s aldehyde derivatives) .
- Key intermediates : Derivatives like (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate are precursors to 1-deoxymannojirimycin and related glycosidase inhibitors .
- Yield optimization : Six-step synthesis achieves 32% overall yield via chiral pool strategies .
Basic: What storage conditions are recommended for this compound?
- Temperature : Store at –20°C in inert atmospheres to prevent oxidation .
- Solubility : Stable in DMSO, DMF, and dichloromethane; avoid protic solvents (e.g., MeOH) to prevent carbamate hydrolysis .
Advanced: What strategies are employed to analyze decomposition products under long-term storage?
- HPLC-MS : Detects oxidation products (e.g., pyridine derivatives) at ppm levels .
- Accelerated stability studies : Heating at 40°C/75% RH for 4 weeks mimics long-term degradation; TLC monitors tert-butyl group cleavage .
Basic: How is this compound used in medicinal chemistry campaigns?
- Core scaffold : Serves as a precursor for kinase inhibitors (e.g., BTK) and neurotensin receptor agonists via late-stage functionalization .
- Biological assays : Derivatives are screened for calcium channel modulation (IC₅₀ < 1 µM in cardiovascular models) .
Advanced: What computational methods predict its reactivity in cross-coupling reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
